β-Estradiol 17-valerate is a synthetic estrogen. It increases estrogen receptor β (ERβ), but not ERα, levels in the hippocampus and cortex of ovariectomized rats when administered at a dose of 0.3 mg/day. Intradermal administration of β-estradiol 17-valerate (5 µg/animal) induces transient permanent diestrus and decreases litter size in rats. β-Estradiol 17-valerate has been used to induce polycystic ovarian syndrome in rats. It has been found in wastewater effluent. Formulations containing β-estradiol 17-valerate have been used in hormone replacement therapy and in the treatment of menopausal symptoms, as well as in oral contraceptives in combination with dienogest. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Estradiol Valerate is the parenterally-administered synthetic valerate ester of estradiol, a steroid sex hormone vital to the maintenance of fertility and secondary sexual characteristics in females. As the primary, most potent estrogen hormone produced by the ovaries, estradiol binds to and activates specific nuclear receptors. This agent exhibits mild anabolic and metabolic properties, and increases blood coagulability. (NCI04) Estradiol Valerate (also known as E2V) is a pro-drug ester of [DB00783], a naturally occurring hormone that circulates endogenously within the human body. Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone. As a pro-drug of estradiol, estradiol acetate therefore has the same downstream effects within the body through binding to the Estrogen Receptor (ER) including ERα and ERβ subtypes, which are located in various tissues including in the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain. [DB00783] is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own (2-10%). First-pass metabolism by the gut and the liver quickly degrades the estradiol molecule before it gets a chance to enter systemic circulation and exert its estrogenic effects. Esterification of estradiol aims to improves absorption and bioavailability after oral administration (such as with Estradiol valerate) or to sustain release from depot intramuscular injections (such as with Estradiol Cypionate) through improved lipophilicity. Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol. Ester pro-drugs of estradiol are therefore considered to be bioidentical forms of estrogen. Estradiol valerate is commercially available as an intramuscular injection as the product Delestrogen and is indicated for the treatment of moderate to severe vasomotor symptoms and vulvovaginal atrophy due to menopause, for the treatment of hypoestrogenism due to hypogonadism, castration or primary ovarian failure, and for the treatment of advanced androgen-dependent carcinoma of the prostate (for palliation only). Estradiol valerate is also available in combination with [DB09123] as the commercially available product Natazia used for the prevention of pregnancy and for the treatment of heavy menstrual bleeding. The primary source of estrogen in normally cycling adult women is the ovarian follicle, which secretes 70 to 500 mcg of estradiol daily, depending on the phase of the menstrual cycle. However, after menopause, most endogenous estrogen is produced by conversion of androstenedione, secreted by the adrenal cortex, to estrone by peripheral tissues. Thus, estrone and the sulfate conjugated form, estrone sulfate, are the most abundant circulating estrogens in postmenopausal women. Although circulating estrogens exist in a dynamic equilibrium of metabolic interconversions, estradiol is the principal intracellular human estrogen and is substantially more potent than its metabolites, estrone and estriol at the receptor level. Because of the difference in potency between estradiol and estrone, menopause (and a change in primary hormone from estradiol to estrone) is associated with a number of symptoms associated with this reduction in potency and in estrogenic effects. These include hot flashes, vaginal dryness, mood changes, irregular menses, chills, and sleeping problems. Administration of synthetic and bioidentical forms of estrogen, such as estradiol valerate, has shown to improve these menopausal symptoms. Estradiol valerate is a steroid ester.
Applications
Animal Models: Estradiol valerate is used in animal models to study reproductive physiology and endocrinology. For instance, it has been utilized to induce polycystic ovary syndrome (PCOS) in rats, mimicking the hormonal imbalances observed in human PCOS. [ [] ] This model aids in understanding the pathogenesis of PCOS and evaluating potential therapeutic interventions.
Cellular Studies: Researchers employ estradiol valerate in cellular studies to investigate the effects of estradiol on specific cell types, such as ovarian cells, uterine cells, and breast cancer cells. [ [] ] These studies shed light on the molecular mechanisms by which estradiol influences cell proliferation, differentiation, and apoptosis.
Hormone Replacement Therapy Research: While this analysis focuses on scientific research applications, it's worth mentioning that estradiol valerate is also a component of hormone replacement therapy (HRT) in clinical settings. Research studies investigate the impact of different HRT formulations, including those containing estradiol valerate, on various aspects of menopausal health, such as bone density, cardiovascular health, and cognitive function. [ [] ]
Related Compounds
Estradiol
Compound Description: Estradiol is a naturally occurring estrogen steroid hormone. It is involved in various physiological processes, including the development and regulation of the female reproductive system. [] Estradiol is often used in hormone replacement therapy (HRT) for menopausal women to alleviate symptoms and prevent bone loss. [, , ]
Relevance: Estradiol is the active metabolite of estradiol valerate. [] Estradiol valerate is a prodrug of estradiol, meaning it is converted into estradiol in the body after administration. Therefore, estradiol is directly relevant to estradiol valerate as it is responsible for the therapeutic effects observed with estradiol valerate treatment.
Estrone
Compound Description: Estrone is a naturally occurring estrogen steroid hormone less potent than estradiol. It is a metabolite of estradiol and can be converted back to estradiol in the body. [] Estrone levels are often measured in conjunction with estradiol to assess estrogen levels.
Relevance: Similar to estradiol, estrone is a metabolite of estradiol valerate. [] While less potent, estrone can contribute to the overall estrogenic effects observed with estradiol valerate treatment.
Medroxyprogesterone Acetate
Compound Description: Medroxyprogesterone acetate is a synthetic progestin medication. It is commonly used in hormone replacement therapy (HRT) in combination with estrogen to oppose the proliferative effects of estrogen on the endometrium and reduce the risk of endometrial cancer. [, , ]
Relevance: Medroxyprogesterone acetate is often co-administered with estradiol valerate in HRT regimens. [, ] Studies suggest that medroxyprogesterone acetate might attenuate the beneficial effects of estradiol valerate on nitric oxide levels. []
Cyproterone Acetate
Compound Description: Cyproterone acetate is a steroidal antiandrogen and progestogen medication. It is used in combination with estrogen for hormone replacement therapy (HRT) in postmenopausal women. [, ]
Relevance: Cyproterone acetate is another progestin commonly used alongside estradiol valerate in HRT. [, ] Similar to medroxyprogesterone acetate, cyproterone acetate might also potentially diminish the positive effects of estradiol valerate on nitric oxide production. []
Dienogest
Compound Description: Dienogest is a synthetic steroid hormone with progestogenic and antiandrogenic properties. It is utilized in combined hormonal contraceptives and hormone replacement therapy (HRT) for managing conditions like endometriosis and adenomyosis. [, , ]
Relevance: Dienogest is another progestogen that can be combined with estradiol valerate in HRT regimens. [, , ] Combining these two hormones offers benefits like reducing menstrual blood loss in women with adenomyosis. [, ] Furthermore, dienogest, unlike other progestins, might not interfere with the positive effects of estradiol valerate on vascular function. []
Levonorgestrel
Compound Description: Levonorgestrel is a synthetic progestogen used in various hormonal contraceptives, including emergency contraception. []
Relevance: Studies have compared the effects of estradiol valerate alone with combined estradiol valerate and levonorgestrel therapy. [] This research suggests that combining these hormones might impact trans-fatty acid content in plasma lipids differently than estradiol valerate alone.
Soy Isoflavones
Compound Description: Soy isoflavones are naturally occurring compounds found in soybeans with estrogen-like effects. They are marketed as dietary supplements for managing menopausal symptoms as an alternative to traditional hormone replacement therapy (HRT). []
Relevance: Research has investigated the efficacy of soy isoflavones compared to estradiol valerate in relieving menopausal symptoms using the Menopause Quality of Life (MENQOL) questionnaire. [] This comparison highlights potential alternatives to traditional estradiol valerate-based HRT for managing menopausal symptoms.
Conjugated Estrogens
Compound Description: Conjugated estrogens are a mixture of estrogen hormones obtained from natural sources. They are commonly used in hormone replacement therapy (HRT) for menopausal women. []
Relevance: Studies have compared the effectiveness of different estrogen formulations, including estradiol valerate and conjugated estrogens, in preventing bone loss in postmenopausal women. [] This comparison helps determine the appropriate dosage and type of estrogen replacement therapy for optimal bone health in postmenopausal women.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Erlotinib is an epidermal growth factor receptor inhibitor (EGFR inhibitor). Erlotinib HCl was approved. Erlotinib binds in a reversible fashion to the adenosine triphosphate (ATP) binding site of the receptor. For the signal to be transmitted, two EGFR molecules need to come together to form a homodimer. These then use the molecule of ATP to trans-phosphorylate each other on tyrosine residues, which generates phosphotyrosine residues, recruiting the phosphotyrosine-binding proteins to EGFR to assemble protein complexes that transduce signal cascades to the nucleus or activate other cellular biochemical processes. When erlotinib binds to EGFR, formation of phosphotyrosine residues in EGFR is not possible and the signal cascades are not initiated.
Erlotinib (also known as OSI-774 and 11C Erlotinib) is a class of organic compounds called quinazolinamines. These heterocyclic aromatic compounds are composed of a quinazoline moiety substituted by one or several amine groups.
Erlotinib, CP-358774, is an EGFR tyrosine kinase inhibitor that directly acts on human EGFR. Erlotinib decreases EGFR Autophosphorylation in intact Tumor Cells with an IC50 at 20 nM.
Erlotinib, a medication used to treat pancreatic and non-small cell lung carcinomas (NSCLC), is taken by mouth.
Biological activity of Erlotinib
Erlotinib can be described as a quinazoline derivative that has antineoplastic qualities. Erlotinib Competing with adenosinetriphosphate (Adenosine Triphosphate), Erlotinib reversibly binds with the intracellular catalytic domain of epidermal Growth Factor receptor (EGFR), tyrosine kinase. This reversibly inhibits EGFR phosphorylation and blocks the signal transduction and tumorigenic effects.
Erlotinib is practically insoluble in water and is considered a relatively neutral molecule. Erlotinib was detected in urine and blood, as well as other biofluids.
Erlotinib is found in the cell's cytoplasm and membrane, as predicted by logP. Erlotinib can be involved in several enzymatic processes. Erlotinib can also be transformed into Erlotinib via its interaction with the enzyme multidrug-resistant protein 1. Erlotinib can also be converted to Erlotinib via the action on the enzyme ATP-binding cassette subfamily g member.
Physiological effects of Erlotinib
Erlotinib is a tyrosine kinase inhibitor that acts on the epidermal growth factor receptor (EGFR), inhibiting EGFR-associated kinase activity (IC50 = 2.5 uM). This inhibits tumor growth in human head and neck carcinoma HN5 tumor xenografts in mice with an ED50 value of 9 mg/kg. Erlotinib also suppresses cyclin-dependent kinase 2 (Cdk2) activity in breast cancer cells (IC50 = 4.6 uM) and JAK2 mutant JAK2V617F positive hematopoietic progenitor cells (IC50 = 5 uM), which is associated with polycythemia vera, idiopathic myelofibrosis, and essential thrombocythemia. Formulations containing Erlotinib have been used to treat certain forms of cancer, including non-small cell lung cancer.
Mechanism of action of Erlotinib
Iressa, gefitinib, was the first drug in this class. Erlotinib targets epidermal growth factor receptor tyrosine kinase (EGFR). This is a highly expressed protein that can sometimes be mutated in different types of cancer. It binds to the receptor's adenosine triphosphate binding site in a reversible way. Erlotinib, to transmit the signal, two EGFR molecules must form a homodimer. These then use the molecule of ATP to trans-phosphorylate each other on tyrosine residues, which generates phosphotyrosine residues, recruiting the phosphotyrosine-binding proteins to EGFR to assemble protein complexes that transduce signal cascades to the nucleus or activate other cellular biochemical processes. The signal cascades cannot be initiated if Erlotinib binds EGFR.
Interactions of Erlotinib
Erlotinib has not been shown to be a substrate of OATP1B1 (or OATP1B3).
Erlotinib is mainly metabolized in the liver by the enzyme CYP3A4. Inducing this enzyme (i.e., St John's wort and other compounds that stimulate this enzyme (i.e.
Bioavailability of Erlotinib
The oral absorption of Erlotinib is approximately 60%. Its bioavailability can be significantly increased by eating, increasing it to almost 100%. Peak plasma levels occur four hours after administration. pH affects solubility.
Erlotinib pH increases, causing a decrease in solubility. Also, smoking can reduce exposure to Erlotinib.
Uses of Erlotinib
Erlotinib is an EGFR-targeted medication for the treatment of non-small-cell lung carcinoma. EGFR is a small tyrosine kinase inhibitor that has the most significant effect on tumor growth inhibition and animal survival.
Erlotinib may be prescribed to treat non-small cell lung carcinoma, advanced unresectable and metastatic prostate cancers, and pancreatic cancer.
Erlotinib may treat metastatic, advanced, or metastatic pancreatic cancer or non-small cell lung carcinoma. Erlotinib therapy may cause temporary elevations in serum aminotransferase and occasionally acute liver injury.
Ertapenem is a 1-beta-methyl carbapenem and broad-spectrum beta-lactam antibiotic with bactericidal property. Ertapenem binds to penicillin binding proteins (PBPs) located on the bacterial cell wall, in particular PBPs 2 and 3, thereby inhibiting the final transpeptidation step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition results in a weakening and subsequent lysis of the cell wall leading to cell death of Gram-positive and Gram-negative aerobic and anaerobic pathogens. This agent is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, cephalosporinases and extended-spectrum beta-lactamases. Ertapenem, also known as invanz or ertapenem sodium, belongs to the class of organic compounds known as thienamycins. These are beta-lactam antibiotics that differ from penicillins in having the thiazolidine sulfur atom replaced by carbon, the sulfur then becoming the first atom in the side chain. Ertapenem is a drug which is used for the treatment the following moderate to severe infections caused by susceptible isolates of the designated microorganisms: (1) complicated intra-abdominal infections due to escherichia coli, clostridium clostridioforme, eubacterium lentum, peptostreptococcus species, bacteroides fragilis, bacteroides distasonis, bacteroides ovatus, bacteroides thetaiotaomicron, or bacteroides uniformis, (2) complicated skin and skin structure infections, including diabetic foot infections without osteomyelitis due to staphylococcus aureus (methicillin susceptible isolates only), streptococcus agalactiae, streptococcus pyogenes, escherichia coli, klebsiella pneumoniae, proteus mirabilis, bacteroides fragilis, peptostreptococcus species, porphyromonas asaccharolytica, or prevotella bivia, (3) community acquired pneumonia due to streptococcus pneumoniae (penicillin susceptible isolates only) including cases with concurrent bacteremia, haemophilus influenzae (beta-lactamase negative isolates only), or moraxella catarrhalis, (4) complicated urinary tract infections including pyelonephritis due to escherichia coli, including cases with concurrent bacteremia, or klebsiella pneumoniae, (5) acute pelvic infections including postpartum endomyometritis, septic abortion and post surgical gynecologic infections due to streptococcus agalactiae, escherichia coli, bacteroides fragilis, porphyromonas asaccharolytica, peptostreptococcus species, or prevotella bivia. Ertapenem is considered to be a practically insoluble (in water) and relatively neutral molecule. Ertapenem has been detected in multiple biofluids, such as urine and blood. Within the cell, ertapenem is primarily located in the membrane (predicted from logP). Ertapenem is a broad spectrum carbapenem antibiotic used primarily for the treatment of aerobic gram-negative bacterial infections. Ertapenem, like other carbapenems, is associated with transient and asymptomatic elevations in serum enzymes. The carbapenems have also been linked to rare instances of clinically apparent, acute cholestatic liver injury.
Erteberel is a potent and selective agonist of estrogen receptor β (ERβ; Ki = 1.54 nM; EC50 = 3.61 nM). Erteberel reduces the viability of patient-derived, ERβ+ primary glioblastoma (GBM) cells, significantly reducing in vitro colony formation and inducing apoptosis. It induces G2/M arrest and sensitizes GBM cells to the chemotherapeutic agents cisplatin, lomustine, and temozolomide in vitro. Treatment with erteberel reduces GBM progression in and increases survival of orthotopic and syngeneic GBM mouse models. Erteberel also induces dose-dependent reduction in prostate weight with no effect on levels of circulating testosterone or dihydrotestosterone in a rat model of benign prostatic hyperplasia (BPH). Formulations containing erteberel have been tested in phase II clinical trials for treatment of BPH in healthy men. Erteberel, also known as LY500307, is a selective estrogen receptor beta (ERβ) agonist that was developed for the treatment of benign prostatic hyperplasia. LY500307 was well tolerated in BPH patients with LUTS at doses up to 25 mg once daily for 24 weeks. The study was terminated early because of inadequate efficacy.
Ertapenem Sodium is the sodium salt of ertapenem, a 1-beta-methyl carbapenem and a broad-spectrum beta-lactam antibiotic with bactericidal activity. Ertapenem binds to penicillin binding proteins (PBPs) located on the bacterial cell wall, in particular PBPs 2 and 3, thereby inhibiting the final transpeptidation step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of peptidoglycan synthesis results in weakening and lysis of the cell wall and cell death. In vitro, this agent has shown activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria. Erapenem is resistant to hydrolysis by a variety of beta-lactamases, including penicillinases, cephalosporinases and extended-spectrum beta-lactamases. Ertapenem sodium is the monosodium salt of ertapenem. It is used for the treatment of moderate to severe susceptible infections including intra-abdominal and acute gynaecological infections, pneumonia, and infections of the skin and of the urinary tract. It is more stable to renal dehydropeptidase I tham imipenem, and so unlike imipenem, its use with cilastatin, which inhibits the enzyme, is not required. It has a role as an antibacterial drug. It contains an ertapenem(1-). A carbapenem derivative antibacterial agent that is more stable to renal dehydropeptidase I than IMIPENEM, but does not need to be given with an enzyme inhibitor such as CILASTATIN. It is used in the treatment of Gram-positive and Gram-negative bacterial infections including intra-abdominal infections, acute gynecological infections, complicated urinary tract infections, skin infections, and respiratory tract infections. It is also used to prevent infection in colorectal surgery.
Ertiprotafib is an inhibitor of the protein tyrosine phosphatase 1B (PTP1B) and dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist with hypoglycemic and anti-lipidemic activity. Ertiprotafib inhibits PTP1B preventing the dephosphorylation of the insulin receptor, which improves insulin sensitivity and decreases blood glucose levels. In addition, this agent is able to stimulate both PPAR alpha and gamma thereby further improving glucose homeostasis and reducing triglyceride (TG) and free fatty acid levels. Ertiprotafib was also shown to be a potent inhibitor of IkappaB kinase beta (IKKbeta), which cotributes to its anti-inflammatory properties. Ertiprotafib belongs to a novel class of insulin sensitizers developed for treatment of type 2 diabetes. In insulin-resistant rodent models, ertiprotafib and a close analog lowered both fasting blood glucose and insulin levels and improved glycemic excursion during an oral glucose tolerance test.
D-Eritadenine is an adenosine analog and a potent, reversible inhibitor of S-adenosylhomocysteine hydrolase (SAAH; IC50 = 7 nM). It inhibits growth of C. parvum parasites (MIC50 = 3 μM) without exhibiting cytotoxicity in HCT-8 cells (CC50 = >1 mM). Dietary administration of D-eritadenine (50 mg/kg) increases liver microsomal phosphatidylethanolamine concentration and decreases liver microsomal Δ6 desaturase activity and plasma cholesterol levels in rats. D-Erythro-eritadenine, also known as eritadenine or D-erythro-form, belongs to the class of organic compounds known as 6-aminopurines. These are purines that carry an amino group at position 6. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring. D-Erythro-eritadenine exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, D-erythro-eritadenine is primarily located in the cytoplasm. Outside of the human body, D-erythro-eritadenine can be found in mushrooms. This makes D-erythro-eritadenine a potential biomarker for the consumption of this food product.
Ertugliflozin pidolate belongs to the class of potent and selective inhibitors of the sodium-dependent glucose cotransporters (SGLT), more specifically the type 2 which is responsible for about 90% of the glucose reabsorption from glomerulus.